molecular formula C19H22N2O B050807 14,15-Didehydroisoeburnamine CAS No. 50838-11-4

14,15-Didehydroisoeburnamine

Cat. No.: B050807
CAS No.: 50838-11-4
M. Wt: 294.4 g/mol
InChI Key: HQEIVSZGVBPOQZ-QRQLOZEOSA-N
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Description

14,15-Didehydroisoeburnamine is an organic compound classified as an alkaloid. It is isolated from the plant Melodinus khasianus and has the molecular formula C19H22N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Didehydroisoeburnamine typically involves the extraction from natural sources such as Melodinus khasianus. The process includes several steps of purification and isolation to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, but the general approach involves organic extraction techniques and chromatographic methods .

Industrial Production Methods: Industrial production of this compound is not well-established due to its niche applications and the complexity of its extraction from natural sources. The production is generally limited to research laboratories and small-scale synthesis for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 14,15-Didehydroisoeburnamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

14,15-Didehydroisoeburnamine has several applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14,15-Didehydroisoeburnamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 14,15-Didehydroisoeburnamine is unique due to its specific structural features and the resulting biological activities.

Properties

IUPAC Name

(15R,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-7,9,16,18,22H,2,8,10-12H2,1H3/t16-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIVSZGVBPOQZ-QRQLOZEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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